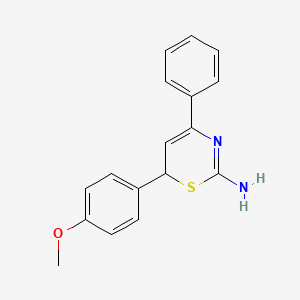
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- typically involves the condensation-cyclization reaction of 4,6-diphenyl-6H-1,3-thiazin-2-amine, aromatic aldehyde, and thioglycolic acid in polypropylene glycol at 110°C . The structure of the newly synthesized compounds is established based on their spectral data and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:
Condensation Reactions: Formation of thiazolidinone derivatives through condensation with aromatic aldehydes and thioglycolic acid.
Cyclization Reactions: Involving the formation of heterocyclic rings.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions.
Thioglycolic Acid: Facilitates cyclization reactions.
Polypropylene Glycol: Serves as the reaction medium at elevated temperatures (110°C).
Major Products
The major products formed from these reactions are thiazolidinone derivatives, which have shown potential biological activities .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- is not fully understood. it is believed to exert its effects by interacting with microbial cell membranes, leading to disruption of cellular processes and ultimately cell death . The compound’s structure allows it to bind to specific molecular targets, inhibiting their function and contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-6-(pyridin-3-yl)-6H-1,3-thiazin-2-amine: Another thiazine derivative with similar synthetic routes and biological activities.
N-Methyl derivative of 4-(2-bromonaphthalen-6-yl)-6-aryl-6H-1,3-thiazin-2-amines: Known for its antimicrobial properties.
Properties
CAS No. |
145353-39-5 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(19-17(18)21-16)12-5-3-2-4-6-12/h2-11,16H,1H3,(H2,18,19) |
InChI Key |
NIKCCCWJHJFFSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
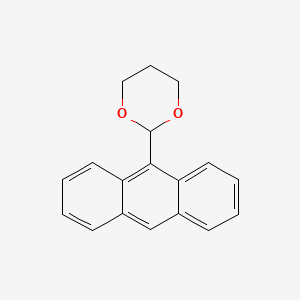
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)
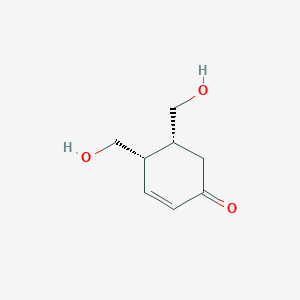
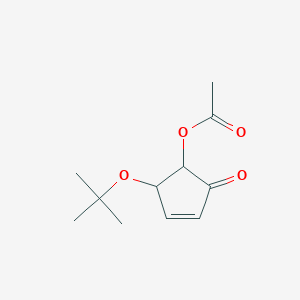
![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
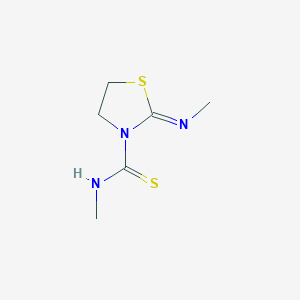

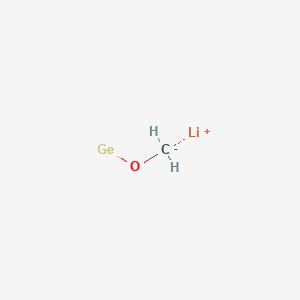
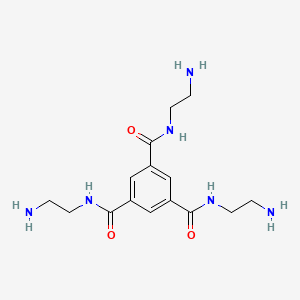
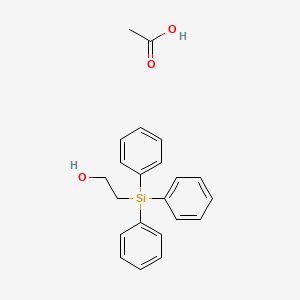
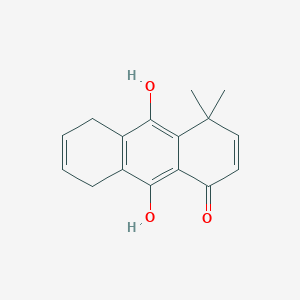
![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
